Methanesulfonic acid, chloro-, 4-methylphenyl ester
Overview
Description
Methanesulfonic acid, chloro-, 4-methylphenyl ester is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a methanesulfonic acid group attached to a 4-methylphenyl group through an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, chloro-, 4-methylphenyl ester typically involves the esterification of methanesulfonic acid with 4-methylphenol (p-cresol) in the presence of a chlorinating agent. A common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent, which facilitates the formation of the ester linkage under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and the reaction mixture is maintained at a low temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, chloro-, 4-methylphenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield methanesulfonic acid and 4-methylphenol.
Oxidation and Reduction: While the ester itself is relatively stable, the aromatic ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or ammonia in solvents like ethanol or water.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Methanesulfonic acid and 4-methylphenol.
Oxidation: Oxidized derivatives of the aromatic ring.
Reduction: Reduced derivatives of the aromatic ring.
Scientific Research Applications
Methanesulfonic acid, chloro-, 4-methylphenyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Employed as a catalyst in various organic reactions due to its ability to facilitate esterification and alkylation processes.
Material Science: Utilized in the preparation of advanced materials, including polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of methanesulfonic acid, chloro-, 4-methylphenyl ester involves its ability to act as an electrophile due to the presence of the chloro group. This makes it susceptible to nucleophilic attack, leading to the formation of new chemical bonds. The ester linkage also allows for interactions with various functional groups, facilitating its role in catalysis and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid, 4-methylphenyl ester: Lacks the chloro group, making it less reactive in substitution reactions.
Methanesulfonic acid, chloro-, phenyl ester: Similar structure but without the methyl group, affecting its steric and electronic properties.
Methanesulfonic acid, chloro-, 2-methylphenyl ester: Positional isomer with different reactivity due to the position of the methyl group.
Uniqueness
Methanesulfonic acid, chloro-, 4-methylphenyl ester is unique due to the presence of both the chloro and methyl groups, which influence its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its importance in scientific research and industrial processes.
Properties
IUPAC Name |
(4-methylphenyl) chloromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-7-2-4-8(5-3-7)12-13(10,11)6-9/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYVSAPVFRJOMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566271 | |
Record name | 4-Methylphenyl chloromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119152-34-0 | |
Record name | 4-Methylphenyl chloromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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